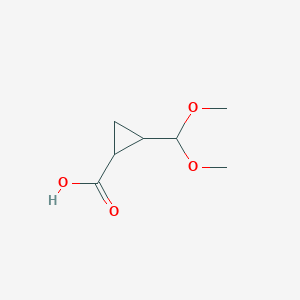
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid is a unique chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . This compound is characterized by its cyclopropane ring structure, which is substituted with a dimethoxymethyl group and a carboxylic acid group. It is known for its high purity and stability, making it a valuable building block in various chemical syntheses .
Preparation Methods
The synthesis of 2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with dimethoxymethyl reagents under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of different substituted cyclopropane derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of cyclopropane derivatives on biological systemsAdditionally, the compound is used in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring structure is highly strained, making it reactive and capable of forming covalent bonds with other molecules. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as 1-aminocyclopropane-1-carboxylic acid and 2,2-dichloro-1-methylcyclopropanecarboxylate. While these compounds share the cyclopropane ring structure, they differ in their substituents and chemical properties. For example, 1-aminocyclopropane-1-carboxylic acid is a precursor to the plant hormone ethylene, whereas 2,2-dichloro-1-methylcyclopropanecarboxylate is used in various chemical syntheses .
Properties
CAS No. |
89709-86-4 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(dimethoxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-7(11-2)5-3-4(5)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) |
InChI Key |
JZEBKVMAOSVMEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CC1C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



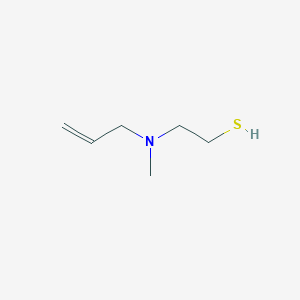
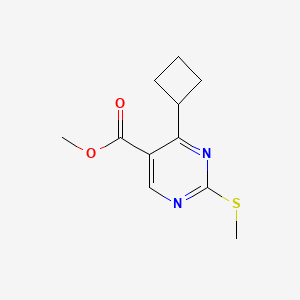
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13953468.png)
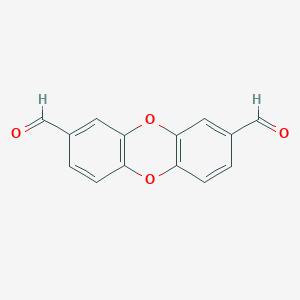
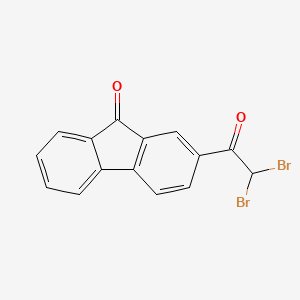
![6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B13953482.png)
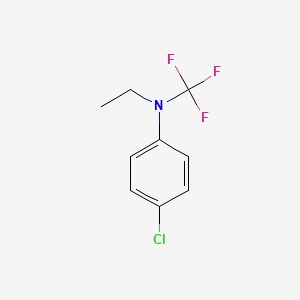
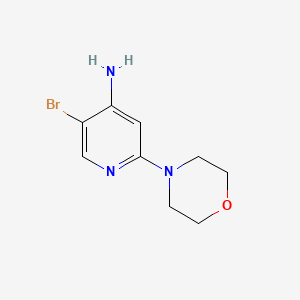

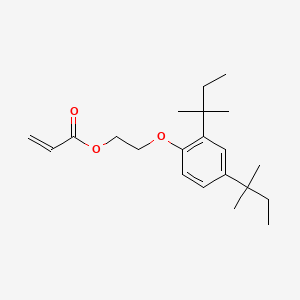
![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)


